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molecular formula C19H13BrN2 B1290027 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole CAS No. 2620-76-0

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

Cat. No. B1290027
M. Wt: 349.2 g/mol
InChI Key: DXRLALXPCIOIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409883B2

Procedure details

N-Phenyl-o-phenylenediamine (50 g, 0.27 mol) is dissolved in anhydrous DMF (400 ml) under N2, and 4-bromobenzaldehyde (45.5 g, 0.25 mol) is added dropwise. The reaction mixture is warmed to 40° C., and Oxone (potassium hydrogen monopersulfate, 98.1 g, 0.16 mol) is added in portions. After the mixture has been stirred at room temperature for 120 min., 1 l of water is added. The precipitated product is filtered off, washed with water and dried in vacuo. Recrystallisation from acetonitrile gives a cream-coloured solid (31 g, 35%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step Two
Name
Quantity
98.1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Yield
35%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH2:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1.OOS([O-])=O.[K+].O>CN(C=O)C>[Br:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]2[N:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[N:14]=2)=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=C(C=CC=C1)N
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
45.5 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
98.1 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After the mixture has been stirred at room temperature for 120 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallisation from acetonitrile

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC2=C(N1C1=CC=CC=C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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